![molecular formula C17H17FN4O B6461209 2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549035-94-9](/img/structure/B6461209.png)

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

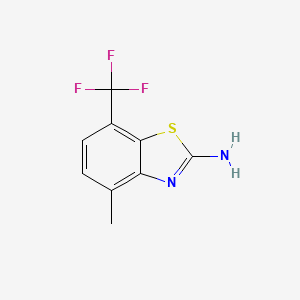

The compound “2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a derivative of imidazo[1,2-b]pyridazine . Imidazoles are a category of azole antifungals that encompass compounds such as ketoconazole, miconazole, esomeprazole, and clotrimazole . The rise of antibiotic resistance in fungal pathogens has evolved into a substantial global public health concern .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves a multicomponent reaction giving easy and cheap access to a variety of bicyclic 5,5-fused hetero-rings . The derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The formation of tricyclic fused 3-iodo-pyrrolo[3’,2’:4,5]-imidazo[1,5-a]imidazoles could be easily obtained by an iodine intramolecular cyclisation of the multicomponent compounds in the presence of I2 in DCM .Physical and Chemical Properties Analysis

The compound “this compound” has a linear formula of C23H26FN5O2 .作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

A related compound, probe ii, has been shown to exhibit potent antifungal activity against candida spp, including several multidrug-resistant strains . This activity is believed to be due to the inhibition of Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway .

Biochemical Pathways

The compound’s interaction with its targets affects the ergosterol biosynthesis pathway. Ergosterol is a critical component of fungal cell membranes, and its inhibition leads to altered cell membrane permeability and function, ultimately resulting in cell death .

Pharmacokinetics

A related compound, probe ii, was found to have moderate toxicity in humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of the compound’s action is the inhibition of fungal growth, specifically Candida spp., including several multidrug-resistant strains . This is achieved by inhibiting the formation of ergosterol in yeast cells, which disrupts the integrity of the fungal cell membrane .

安全和危害

未来方向

The novel compound Probe II, which was synthesized during the study, shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp . Further in vivo and in vitro evaluation studies for the proposed designed compounds are encouraged to validate the computational findings .

属性

IUPAC Name |

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O/c1-17(2,3)14-10-22-15(20-14)9-8-13(21-22)16(23)19-12-7-5-4-6-11(12)18/h4-10H,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVYOGRSDLEKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461132.png)

![5-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)methyl]thiophene-2-carbonitrile](/img/structure/B6461133.png)

![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461134.png)

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461135.png)

![4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one](/img/structure/B6461152.png)

![2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid](/img/structure/B6461170.png)

![tert-butyl 3-[(2-ethyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6461175.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid](/img/structure/B6461202.png)

![5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridin-3-ol](/img/structure/B6461207.png)

![2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid](/img/structure/B6461211.png)

![1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B6461218.png)